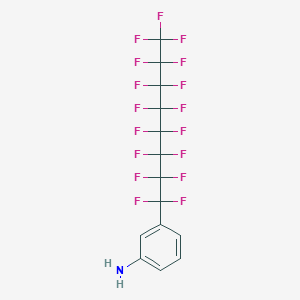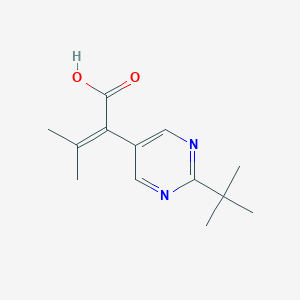
5-Pyrimidineacetic acid, 2-(1,1-dimethylethyl)--alpha--(1-methylethylidene)-(9CI)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Pyrimidineacetic acid, 2-(1,1-dimethylethyl)--alpha--(1-methylethylidene)-(9CI) is an organic compound with a molecular formula of C12H18N2O2. This compound is commonly known as 2-tert-butyl-4-isopropylidene-5-pyrimidineacetic acid and is a pyrimidine derivative. It has shown promising results in various scientific research applications, including anti-inflammatory, anti-tumor, and anti-viral activities.
Mécanisme D'action
The mechanism of action of 5-Pyrimidineacetic acid, 2-(1,1-dimethylethyl)--alpha--(1-methylethylidene)-(9CI) is not fully understood. However, it has been suggested that its anti-inflammatory activity is mediated through the inhibition of the nuclear factor kappa B (NF-κB) signaling pathway, which is involved in the regulation of various pro-inflammatory cytokines. Its anti-tumor activity is thought to be due to the induction of apoptosis in cancer cells through the activation of the caspase cascade. The anti-viral activity of 5-Pyrimidineacetic acid, 2-(1,1-dimethylethyl)--alpha--(1-methylethylidene)-(9CI) is believed to be due to its ability to inhibit viral replication.
Effets Biochimiques Et Physiologiques
The biochemical and physiological effects of 5-Pyrimidineacetic acid, 2-(1,1-dimethylethyl)--alpha--(1-methylethylidene)-(9CI) have been studied in various in vitro and in vivo models. It has been shown to reduce the production of pro-inflammatory cytokines, such as interleukin-6 and tumor necrosis factor-α, in lipopolysaccharide-stimulated macrophages. In addition, it has been found to inhibit the proliferation of cancer cells and induce apoptosis through the activation of the caspase cascade. Furthermore, it has been reported to exhibit potent anti-viral activity against HIV and HSV.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of 5-Pyrimidineacetic acid, 2-(1,1-dimethylethyl)--alpha--(1-methylethylidene)-(9CI) is its broad range of biological activities, which makes it a promising candidate for the development of novel therapeutics. In addition, its relatively simple synthesis method and low toxicity profile make it an attractive compound for further research. However, one of the limitations of 5-Pyrimidineacetic acid, 2-(1,1-dimethylethyl)--alpha--(1-methylethylidene)-(9CI) is its poor solubility in water, which can make it difficult to work with in some experimental settings.
Orientations Futures
There are several future directions for the research of 5-Pyrimidineacetic acid, 2-(1,1-dimethylethyl)--alpha--(1-methylethylidene)-(9CI). One potential area of research is the development of novel formulations or delivery methods that can improve its solubility and bioavailability. In addition, further studies are needed to elucidate its mechanism of action and identify potential molecular targets. Furthermore, the anti-viral activity of 5-Pyrimidineacetic acid, 2-(1,1-dimethylethyl)--alpha--(1-methylethylidene)-(9CI) warrants further investigation, particularly in the context of emerging viral diseases such as COVID-19. Finally, the potential of 5-Pyrimidineacetic acid, 2-(1,1-dimethylethyl)--alpha--(1-methylethylidene)-(9CI) as a therapeutic agent for various diseases, including cancer and inflammatory disorders, should be explored further.
Applications De Recherche Scientifique
5-Pyrimidineacetic acid, 2-(1,1-dimethylethyl)--alpha--(1-methylethylidene)-(9CI) has been extensively studied for its anti-inflammatory, anti-tumor, and anti-viral activities. It has been shown to inhibit the production of pro-inflammatory cytokines such as interleukin-1β and tumor necrosis factor-α, which are involved in the pathogenesis of various inflammatory diseases. In addition, it has been found to induce apoptosis in various cancer cell lines, including breast, lung, and colon cancer cells. Furthermore, it has been reported to exhibit potent anti-viral activity against human immunodeficiency virus (HIV) and herpes simplex virus (HSV).
Propriétés
Numéro CAS |
122936-62-3 |
|---|---|
Nom du produit |
5-Pyrimidineacetic acid, 2-(1,1-dimethylethyl)--alpha--(1-methylethylidene)-(9CI) |
Formule moléculaire |
C13H18N2O2 |
Poids moléculaire |
234.29 g/mol |
Nom IUPAC |
2-(2-tert-butylpyrimidin-5-yl)-3-methylbut-2-enoic acid |
InChI |
InChI=1S/C13H18N2O2/c1-8(2)10(11(16)17)9-6-14-12(15-7-9)13(3,4)5/h6-7H,1-5H3,(H,16,17) |
Clé InChI |
GCJXWQHTWPYJQP-UHFFFAOYSA-N |
SMILES |
CC(=C(C1=CN=C(N=C1)C(C)(C)C)C(=O)O)C |
SMILES canonique |
CC(=C(C1=CN=C(N=C1)C(C)(C)C)C(=O)O)C |
Synonymes |
5-Pyrimidineacetic acid, 2-(1,1-dimethylethyl)--alpha--(1-methylethylidene)- (9CI) |
Origine du produit |
United States |
Synthesis routes and methods
Procedure details






Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

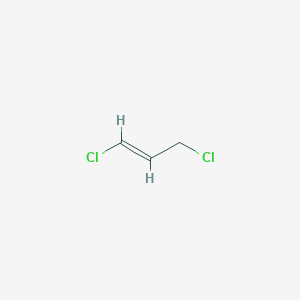
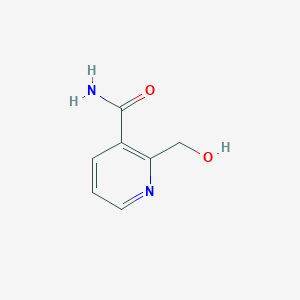


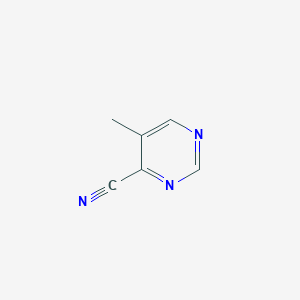
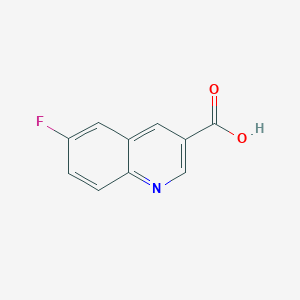
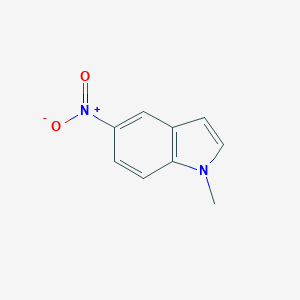
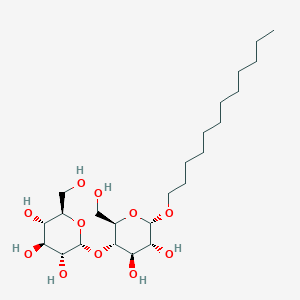
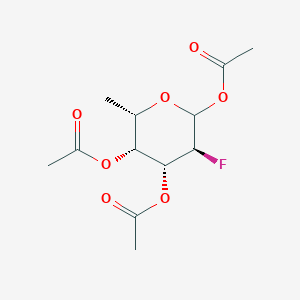
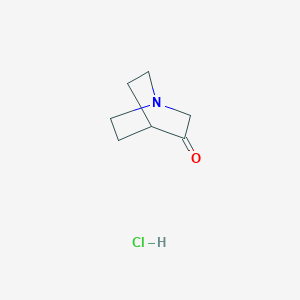
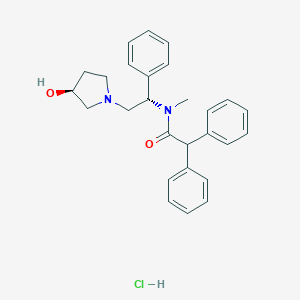
![Ethyl imidazo[1,5-a]pyridine-1-carboxylate](/img/structure/B49496.png)
